Cas no 64829-09-0 (3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl-)

3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl-
- 2-Amino-6-chloro-3,5-dicyano-4-methylpyridine
- 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile
- 2-Amino-6-chloro-3,5-dicyano-4-methylpyridin
- 2-Amino-6-chloro-4-methyl-3,5-pyridinedicarbonitrile
- 2-amino-6-chloro-4-methyl-pyridine-3,5-dicarbonitrile
- 2-Chloro-3,5-dicyano-4-methyl-6-aminopyridine
- HMS2658O11
-
- MDL: MFCD00204020
Computed Properties
- Exact Mass: 192.02000
Experimental Properties
- PSA: 86.49000
- LogP: 1.95016
3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- Security Information
3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB242256-1 g |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile; . |
64829-09-0 | 1 g |
€1,312.80 | 2023-07-20 | ||
abcr | AB242256-500 mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile; . |
64829-09-0 | 500 mg |
€678.60 | 2023-07-20 | ||
abcr | AB242256-1g |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile; . |
64829-09-0 | 1g |
€1312.80 | 2024-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651148-5mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | 98% | 5mg |
¥529.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651148-10mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | 98% | 10mg |
¥862.00 | 2024-05-05 | |
Ambeed | A659000-10mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | 97% | 10mg |
$86.0 | 2024-04-18 | |
abcr | AB242256-500mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile; . |
64829-09-0 | 500mg |
€678.60 | 2024-06-09 | ||
A2B Chem LLC | AG73915-1mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AG73915-1g |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651148-1mg |
2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile |
64829-09-0 | 98% | 1mg |
¥428.00 | 2024-05-05 |
3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl-
Professional Introduction to 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- (CAS No. 64829-09-0)
Compound with the chemical name 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- (CAS No. 64829-09-0) is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with multiple functional groups, making it a valuable building block for synthesizing complex molecules. The presence of both nitrile and amino groups, along with a chloro substituent at the 6-position and a methyl group at the 4-position, provides a rich framework for further chemical modifications and derivatization.
The compound's unique structural attributes have garnered significant interest in recent years, particularly in the development of novel therapeutic agents. Pyridine derivatives are well-documented for their pharmacological properties, often serving as key components in drugs targeting various diseases. The specific substitution pattern of 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- makes it an attractive candidate for designing molecules with enhanced binding affinity and selectivity.
In recent studies, researchers have leveraged this compound to develop new inhibitors of enzymes involved in inflammatory pathways. For instance, modifications of the pyridine core have led to the discovery of potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in regulating inflammatory responses. The nitrile group in particular has been found to enhance binding interactions with target proteins, improving the overall efficacy of the resulting drug candidates.
The chloro substituent at the 6-position of the pyridine ring plays a critical role in modulating the electronic properties of the molecule. This feature allows for fine-tuning of hydrophobicity and charge distribution, which are essential factors in drug-receptor interactions. Additionally, the amino group provides a site for further functionalization, enabling the attachment of other pharmacophores or bioisosteres to optimize pharmacokinetic profiles.
Recent advancements in computational chemistry have further highlighted the potential of 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- as a scaffold for drug discovery. Molecular docking studies have demonstrated its ability to interact with various biological targets, including kinases and transcription factors. These interactions are critical for developing treatments against cancers and other chronic diseases. The compound's versatility has also been explored in designing probes for biochemical assays, aiding in the understanding of enzyme mechanisms and pathways.
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors such as malononitrile and chloropyridines. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired pyridine derivatives efficiently.
In conclusion, 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-methyl- (CAS No. 64829-09-0) represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its applications span across various therapeutic areas, making it an indispensable tool for academic and industrial research teams striving to develop innovative treatments for human diseases. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
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